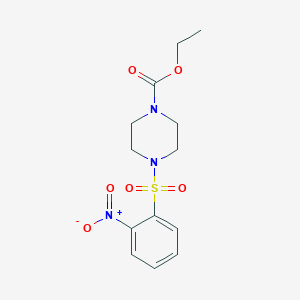

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate

描述

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a 2-nitrobenzenesulfonyl group at the 4-position and an ethyl carboxylate moiety at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties.

属性

IUPAC Name |

ethyl 4-(2-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-6-4-3-5-11(12)16(18)19/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKMQDGUAAZLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH).

Nucleophilic Addition: Reactions with alkyl halides in the presence of a base.

Major Products Formed

Reduction: Formation of Ethyl 4-(2-aminobenzenesulfonyl)piperazine-1-carboxylate.

Hydrolysis: Formation of 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylic acid.

科学研究应用

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and polymers

作用机制

The mechanism of action of Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors or other biological macromolecules, affecting cellular pathways and processes .

相似化合物的比较

Structural and Substituent Analysis

Key structural analogs differ in the substituents attached to the piperazine ring, particularly at the 4-position. Below is a comparative analysis:

Key Observations :

Physicochemical and Spectral Properties

- NMR Data: While direct NMR data for the target compound are unavailable, analogs such as ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate () show characteristic peaks for the piperazine backbone (δ ~3.5–4.5 ppm for CH₂ groups in ¹H NMR) .

- Stability : The nitro group may reduce susceptibility to enzymatic degradation compared to methoxy or methyl-substituted analogs .

生物活性

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a nitrobenzenesulfonyl group and an ethyl ester functionality. The presence of the nitro group is critical for its biological activity, as it can undergo reduction to form reactive species that interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with piperazine moieties exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as an antibiotic agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 μg/mL | |

| Staphylococcus aureus | 4 μg/mL | |

| Proteus mirabilis | 16 μg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group is believed to play a role in generating reactive oxygen species (ROS), which can lead to cell death in malignant cells.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis revealed an increase in cells undergoing apoptosis after exposure to the compound.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The sulfonamide moiety is known to form strong interactions with enzyme active sites, potentially inhibiting their function. This inhibition can disrupt crucial metabolic pathways in both microbial and cancer cells.

Table 2: Proposed Mechanisms of Action

| Target | Proposed Interaction | Effect |

|---|---|---|

| Enzymes (e.g., DHFR) | Competitive inhibition | Disruption of folate synthesis |

| Protein Kinases | Binding to ATP-binding sites | Altered signaling pathways |

| DNA/RNA | Intercalation or adduct formation | Inhibition of replication/transcription |

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Modifications to the sulfonamide group have been shown to enhance both antimicrobial and anticancer activities.

Example Findings:

- Increased Potency: Variants of the compound with different substituents on the piperazine ring exhibited enhanced potency against resistant bacterial strains.

- Selectivity: Some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。